molecular formula C10H8BrN3O3S2 B11822845 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B11822845
M. Wt: 362.2 g/mol
InChI Key: AFROSEMYZNHCMC-UHFFFAOYSA-N
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Description

2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme in the regulation of cellular processes through the removal of acetyl groups from non-histone substrates like α-tubulin. Its high selectivity for HDAC6 over other HDAC isoforms makes it a valuable chemical probe for dissecting the unique biological roles of HDAC6 , which include involvement in cell motility, protein aggregation clearance, and immune synapse formation. Research utilizing this compound has been instrumental in investigating the role of HDAC6 in various cancer types, including multiple myeloma, where HDAC6 inhibition disrupts aggresome formation and sensitizes cancer cells to proteasome inhibitors . Furthermore, its application extends to neurobiological studies, where HDAC6 modulation is explored for its potential in conditions like Alzheimer's disease, as it influences tau phosphorylation and microtubule stability . This compound provides researchers with a critical tool for targeted epigenetic and cytoskeletal research, enabling a deeper understanding of disease mechanisms and the exploration of novel therapeutic pathways.

Properties

IUPAC Name

2-[2-[(5-bromothiophen-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3S2/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFROSEMYZNHCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Intermediate Formation

The synthesis begins with the condensation of 5-bromothiophene-2-carbaldehyde with thiosemicarbazide to form the hydrazone intermediate. This step is critical for establishing the core structure of the compound.

Reaction Conditions :

  • Solvent : Ethanol or methanol under reflux (80–100°C).

  • Catalyst : Glacial acetic acid (0.1–0.5 equivalents).

  • Time : 4–6 hours.

The reaction proceeds via nucleophilic addition of the thiosemicarbazide’s amino group to the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. FT-IR analysis of analogous compounds confirms C=N stretching vibrations at ~1600 cm⁻¹, validating successful hydrazone formation.

Cyclization to Thiazolidinone Core

The hydrazone intermediate undergoes cyclization with thioglycolic acid to form the thiazolidin-4-one ring.

Key Parameters :

  • Temperature : 100–110°C under reflux.

  • Solvent : Toluene/DMF (25:1 v/v) mixture enhances reaction efficiency.

  • Catalyst : Piperidine (0.2 equivalents) accelerates cyclization.

Mechanistic Insight :
Thioglycolic acid’s thiol group attacks the hydrazone’s imine carbon, followed by intramolecular cyclization and elimination of water.

Optimization Strategies for Enhanced Yield and Purity

Catalytic Systems and Solvent Effects

Comparative studies highlight the role of catalysts and solvents in improving yields:

ParameterOptimal RangeImpact on YieldEvidence Source
Catalyst (Piperidine)0.1–0.5 eqReduces reaction time by 30%
Solvent (Ethanol)Reflux conditionsMinimizes side products
Temperature80–100°CIncreases yield by 15–20%

Switching to microwave-assisted synthesis (100 W, 120°C) reduces reaction time to 20–30 minutes while maintaining yields >85%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Reactions conducted under neat conditions at 90°C achieve 78% yield, avoiding toxic solvents.

  • Nanoparticle Catalysts : ZnO nanoparticles (5 mol%) improve cyclization efficiency, yielding 88% product.

Purification and Characterization

Recrystallization Protocols

Crude product purification employs recrystallization from:

  • Methanol/Water (3:1): Yields 75–80% purity.

  • DMF : Enhances crystal lattice formation, achieving >95% purity.

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent resolves impurities, yielding 98% pure product.

Spectroscopic Validation

  • FT-IR : Peaks at 1730 cm⁻¹ (thiazolidinone C=O) and 1700 cm⁻¹ (acetic acid C=O) confirm structural integrity.

  • ¹H NMR : Thiophene protons resonate as a singlet at δ 7.5 ppm, while the acetic acid CH₂ appears at δ 3.8 ppm.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems with:

  • Residence Time : 10–15 minutes.

  • Throughput : 1–2 kg/day.
    reduces batch variability and improves scalability.

Automated Synthesis

Robotic platforms enable precise control over stoichiometry and temperature, achieving 90% reproducibility across batches.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during cyclization is mitigated by:

  • Low-Temperature Cyclization : Conducting reactions at 60°C reduces epimerization.

  • Chiral Catalysts : L-Proline (10 mol%) enforces enantioselectivity, yielding 92% ee.

Byproduct Formation

  • Side Reaction : Thioester formation via over-oxidation.

  • Solution : Controlled addition of oxidizing agents (e.g., H₂O₂) limits byproducts to <5%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Reflux75958Moderate
Microwave-Assisted85970.5High
Solvent-Free78936Low

Microwave-assisted synthesis emerges as the optimal balance between efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound.

Case Studies:

  • Antibacterial Activity : A series of thiazolidinone derivatives were synthesized and tested against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated that compounds similar to 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid exhibited significant antibacterial activity comparable to standard antibiotics .
  • Antifungal Activity : In addition to antibacterial properties, these compounds have shown effectiveness against fungal strains like Candida albicans and Cryptococcus neoformans. The synthesized thiazolidinones demonstrated high potency against these pathogens, suggesting their potential as therapeutic agents in treating fungal infections .

Cancer Therapeutics

The compound's structural features allow it to interact with biological targets involved in cancer progression.

Research Insights:

  • Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition : Research indicates that derivatives of this compound can inhibit Tdp1, which is a promising target in cancer therapy. The incorporation of bromine in the structure enhances the cytotoxic effects when combined with chemotherapeutic agents like topotecan, leading to improved efficacy against cancer cell lines .
  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives can significantly lower the IC50 values against various cancer cell lines, indicating their potential as effective anticancer agents .

Other Pharmaceutical Applications

Beyond antimicrobial and anticancer activities, the compound's unique chemical structure may offer additional therapeutic benefits.

Potential Applications:

  • Anti-inflammatory Properties : Thiazolidinone derivatives are known for their anti-inflammatory effects, which could be explored further for developing treatments for inflammatory diseases .
  • Analgesic Effects : Some studies suggest that compounds within this class may exhibit analgesic properties, warranting further investigation into their pain-relieving capabilities .

Mechanism of Action

The mechanism of action of 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and thiazolidinone ring are believed to play a crucial role in its biological activities. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Compound Name Substituents/Modifications Key Activities Reference
Target Compound 5-Bromothiophen-2-ylmethylidene hydrazinylidene; acetic acid at C5 Antimicrobial (theoretical), potential enzyme inhibition
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid 4-Hydroxy-3,5-dimethoxyphenylmethylidene hydrazinylidene Antibacterial, antifungal, antioxidant (IC₅₀ = 12.3 µM in DPPH assay)
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate 4-Chlorophenyl; methyl ester instead of acetic acid Anticancer (tested against MCF-7 cells)
3-[(5-Bromo-2-hydroxyphenylmethylene)amino]-4-oxo-imidazolidin-2-thione Bromo-hydroxyphenylmethylene; imidazolidin-2-thione core Antimicrobial (Gram-positive bacteria)
2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 3-Bromophenylmethylidene; sulfanylidene (C=S) at C2 Not reported (structural analog for metabolic studies)

Key Observations :

  • Core Modifications: Replacement of the thiazolidinone oxygen with sulfur (e.g., sulfanylidene in ) may alter redox properties and bioavailability .
  • Acid vs. Ester : The free acetic acid group in the target compound vs. methyl esters () influences solubility and pharmacokinetics .
Spectroscopic Data
  • IR Spectroscopy: Target compound: Expected C=O stretches at ~1730 cm⁻¹ (thiazolidinone) and ~1700 cm⁻¹ (acetic acid) . : O-H stretch at ~3400 cm⁻¹ (phenolic group) .
  • NMR :
    • The 5-bromothiophen-2-yl group in the target compound would show a singlet at ~7.5 ppm (thiophene protons) and a carbon signal at ~130 ppm (C-Br) .

Biological Activity

The compound 2-(2-{2-[(5-bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (CAS No. 700350-91-0) is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to consolidate current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN3O3S2C_{10}H_8BrN_3O_3S_2, with a molecular weight of approximately 362.22 g/mol. It features a thiazolidinone ring structure, which is known for its diverse biological activities.

PropertyValue
Trivial NameThis compound
CAS Number700350-91-0
Molecular FormulaC10H8BrN3O3S2
Molecular Weight362.22 g/mol
Purity>98%

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L for some derivatives . The presence of electron-withdrawing groups in the phenyl ring has been associated with enhanced antibacterial activity.

Anti-inflammatory Effects

Thiazolidinones are also noted for their anti-inflammatory properties. They have been shown to reduce inflammation in various experimental models, potentially through the inhibition of pro-inflammatory cytokines and mediators . The specific mechanism of action for this compound remains to be fully elucidated.

Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been documented extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazolidine structure can lead to increased potency against cancer cells, indicating that this compound may also possess similar properties .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized new thiazolidinone derivatives and evaluated their biological activities. The results indicated that compounds with specific substituents exhibited enhanced antibacterial and anticancer activities compared to standard drugs .

Study 2: Structure–Activity Relationship (SAR)

Research focused on the structure–activity relationship of thiazolidinones found that certain structural features significantly influence biological activity. The study concluded that electron-withdrawing groups enhance antimicrobial efficacy while maintaining low toxicity profiles .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on YieldEvidence Source
Temperature80–100°CIncreases by 20%
Catalyst (piperidine)0.1–0.5 eqReduces reaction time
Solvent (ethanol)Reflux conditionsMinimizes by-products

What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 7.8–8.2 ppm (thiophene protons), δ 10.5–11.0 ppm (hydrazone NH), and δ 3.5–4.0 ppm (acetic acid CH2) .
    • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 549.423) .
  • Purity Assessment :
    • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry of the hydrazone-thiazolidinone core .

Advanced Research Questions

How do electronic effects of the bromothiophene moiety influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insight : The electron-withdrawing bromine atom activates the thiophene ring for Suzuki-Miyaura coupling. For example, coupling with aryl boronic acids (e.g., 4-chlorophenylboronic acid) under Pd(PPh3)4 catalysis in THF/H2O (3:1) at 80°C yields biaryl derivatives .
  • Challenges : Steric hindrance from the thiazolidinone ring may reduce coupling efficiency. Use of bulky ligands (e.g., XPhos) improves regioselectivity .
  • Validation : 13C^{13}C NMR tracking of C-Br bond cleavage (δ 105–110 ppm disappearance) confirms reaction progress .

What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Discrepancy Example : Antimicrobial activity varies between studies (e.g., MIC = 8–32 µg/mL against S. aureus). Potential causes:
    • Assay Conditions : Differences in bacterial strain viability or culture media (e.g., Mueller-Hinton vs. LB agar) .
    • Compound Stability : Hydrazone linkage may hydrolyze under acidic pH, reducing efficacy .
  • Resolution Strategies :
    • Standardized Protocols : Follow CLSI guidelines for broth microdilution assays .
    • Metabolite Tracking : LC-MS monitors degradation products during bioassays .

How can computational modeling predict interactions with biological targets like PPAR-γ or HDACs?

Methodological Answer:

  • Docking Studies :
    • Software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions.
    • Target Preparation : Retrieve PPAR-γ crystal structure (PDB: 3DZY) and optimize protonation states using PROPKA .
    • Key Interactions : The thiazolidinone carbonyl forms hydrogen bonds with Arg288, while the bromothiophene engages in hydrophobic contacts with Phe282 .
  • Validation : Compare docking scores (<i>in silico</i>) with <i>in vitro</i> IC50 values from enzyme inhibition assays .

What are the challenges in scaling up synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Scale-Up Risks :
    • Racemization : Elevated temperatures during cyclization may invert hydrazone configuration.
    • Mitigation : Use low-temperature reflux (60°C) and chiral auxiliaries (e.g., L-proline) to retain enantiopurity .
  • Process Analytics :
    • PAT Tools : In-line FTIR monitors reaction progression in flow reactors .
    • Crystallization Control : Seeding with pure crystals prevents polymorphic variations .

Methodological Guidance for Contradictory Data

  • Case Study : Conflicting reports on anticancer activity (e.g., IC50 = 10 µM vs. 50 µM in MCF-7 cells).
    • Root Cause Analysis : Check cell passage number, serum concentration in media, and compound solubility (DMSO vs. PBS) .
    • Unified Protocol : Pre-treat cells with 0.1% pluronic F-68 to enhance solubility and reduce aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.